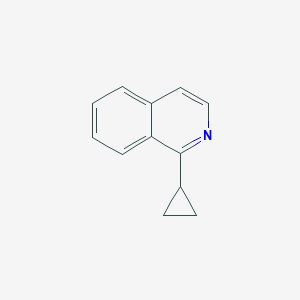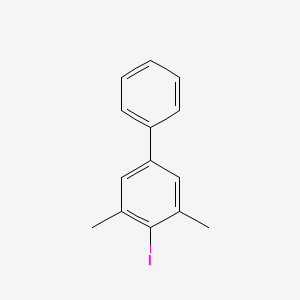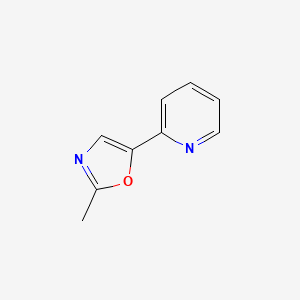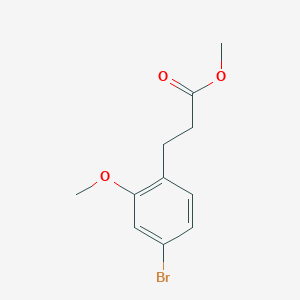
(4-(2,6-Dioxopiperidin-3-yl)phenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for various compounds in different contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “N/A” can involve multiple synthetic routes depending on its hypothetical structure. Common methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to produce “N/A”.
Reduction of Carboxylic Acids: Carboxylic acids can be reduced to aldehydes or alcohols, which can then undergo further reactions to yield “N/A”.
Rearrangement Reactions: Certain rearrangement reactions, such as the Beckmann rearrangement, can be used to synthesize “N/A” from precursors like oximes.
Industrial Production Methods
Industrial production of “N/A” would likely involve large-scale chemical processes such as:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to hydrogenate precursors.
Electrochemical Synthesis: Utilizing electrochemical cells to drive the synthesis of “N/A” from simpler compounds.
Biotechnological Methods: Employing microorganisms or enzymes to produce “N/A” through fermentation or biotransformation.
Chemical Reactions Analysis
Types of Reactions
“N/A” can undergo various chemical reactions, including:
Oxidation: Conversion of “N/A” to its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of “N/A” using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups in “N/A” are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, nickel.
Major Products
The major products formed from these reactions depend on the specific structure of “N/A” but can include:
Alcohols: From reduction reactions.
Ketones and Aldehydes: From oxidation reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
“N/A” can be used in various scientific research applications, including:
Chemistry: As a model compound to study reaction mechanisms and kinetics.
Biology: To investigate its effects on biological systems and potential as a drug candidate.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilized in the synthesis of other chemicals, materials, or as a catalyst.
Mechanism of Action
The mechanism of action of “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: “N/A” may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Gene Expression: Affecting gene expression by interacting with transcription factors or DNA.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-(2,6-dioxopiperidin-3-yl)anilino]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)8-1-3-9(4-2-8)14-7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChI Key |
JCLASMOGSGXLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


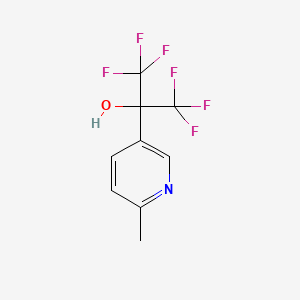
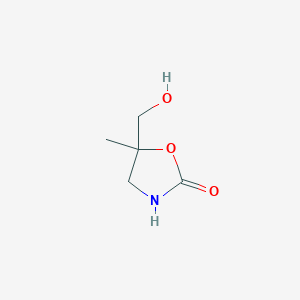
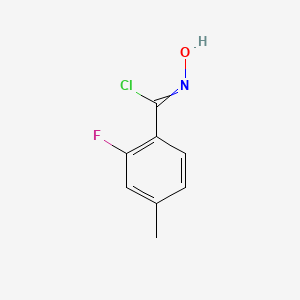

![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)


